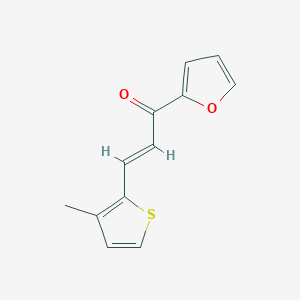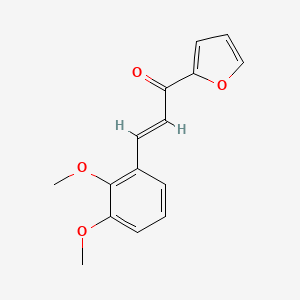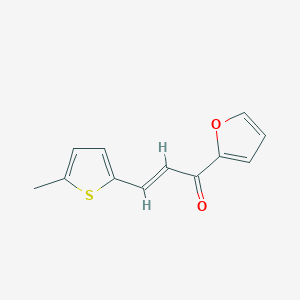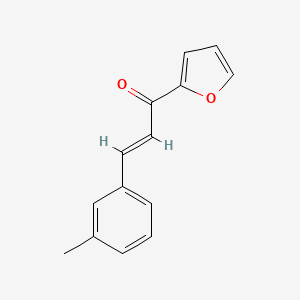
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2-Furyl-3-methylphenyl prop-2-en-1-one, is a synthetic organic compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in most organic solvents, such as ethanol and methanol. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one has been used in various scientific research applications, such as biochemistry, physiology, and pharmacology. In biochemistry, it has been used to study the effects of enzyme inhibitors and the structure-activity relationships of various compounds. In physiology, it has been used to study the effects of hormones on the body and to investigate the mechanisms of action of various drugs. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Mecanismo De Acción
The mechanism of action of (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, and as an agonist of various receptors, such as the serotonin 5-HT2A receptor. It is also believed to interact with various ion channels, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and appetite. In addition, it has been found to interact with various ion channels, such as the NMDA receptor, which is involved in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is soluble in most organic solvents, making it easy to use in a variety of experiments. However, it is also important to note that it is potentially toxic and should only be handled in a well-ventilated area.
Direcciones Futuras
The potential applications of (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one are numerous and there are many future directions for further research. One possible direction is to further investigate the mechanism of action of this compound and its effects on various enzymes, receptors, and ion channels. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an antidepressant or as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential toxic effects of this compound and to develop methods to reduce or eliminate its toxicity.
Métodos De Síntesis
The synthesis of (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one can be achieved through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Gabriel synthesis. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, such as triphenylphosphine and a lithium base, such as n-butyllithium. The Grignard reaction is a reaction between a Grignard reagent and a carbonyl compound, such as an aldehyde or ketone. The Gabriel synthesis involves the reaction of an organolithium reagent with an aryl halide.
Propiedades
IUPAC Name |
(E)-1-(furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-4-2-5-12(10-11)7-8-13(15)14-6-3-9-16-14/h2-10H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFLECZOQGLQKP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

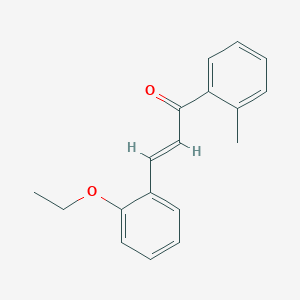
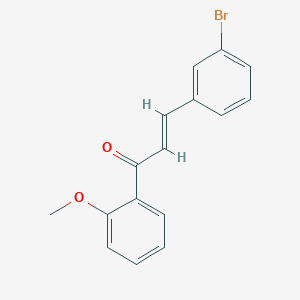
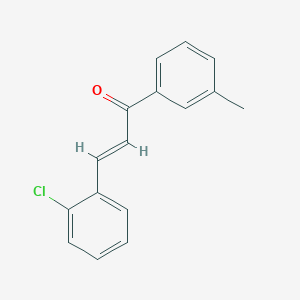
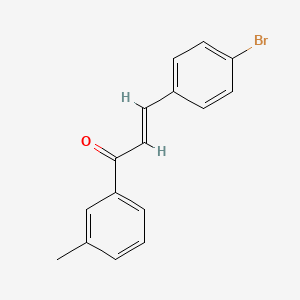




![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
